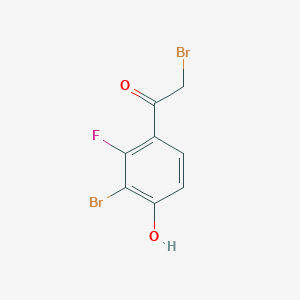
3'-Bromo-2'-fluoro-4'-hydroxyphenacyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide is an organic compound with significant applications in scientific research and chemical synthesis This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenacyl bromide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide typically involves the bromination of a suitable precursor compound. One common method is the bromination of 2’-fluoro-4’-hydroxyacetophenone using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is optimized to minimize by-products and ensure efficient conversion of the starting material to the desired product.
化学反応の分析
Types of Reactions
3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functionalized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Electrophiles such as bromine, chlorine, or nitronium ions in the presence of Lewis acids like aluminum chloride or iron(III) chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Electrophilic Aromatic Substitution: Formation of halogenated or nitrated derivatives.
Oxidation and Reduction: Formation of hydroxylated or dehydrogenated products.
科学的研究の応用
3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide involves its interaction with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The presence of bromine and fluorine atoms enhances the compound’s reactivity, allowing it to participate in various substitution and addition reactions. The hydroxyl group can also engage in hydrogen bonding, influencing the compound’s behavior in different environments .
類似化合物との比較
Similar Compounds
2-Bromo-5’-fluoro-2’-hydroxyacetophenone: Similar structure but with different substitution pattern.
2-Bromo-4’-fluoro-2’-hydroxyphenacyl bromide: Similar functional groups but different positions on the aromatic ring.
Uniqueness
3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of bromine, fluorine, and hydroxyl groups in this particular arrangement makes it a valuable compound for targeted chemical synthesis and research applications .
特性
分子式 |
C8H5Br2FO2 |
|---|---|
分子量 |
311.93 g/mol |
IUPAC名 |
2-bromo-1-(3-bromo-2-fluoro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-6(13)4-1-2-5(12)7(10)8(4)11/h1-2,12H,3H2 |
InChIキー |
JPEWACNHUWFVSJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(=O)CBr)F)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


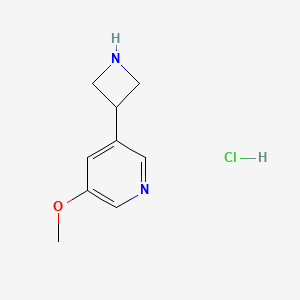
![(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13719948.png)
![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B13719953.png)

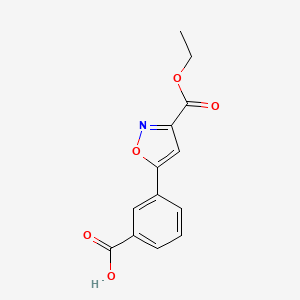

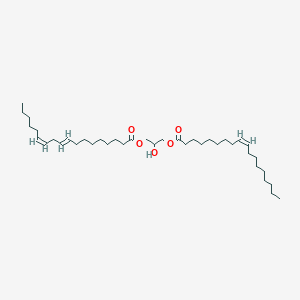
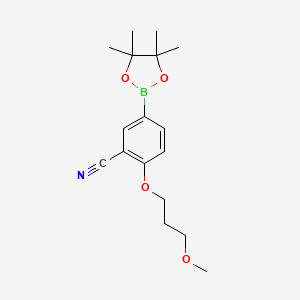

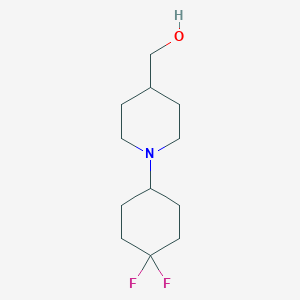
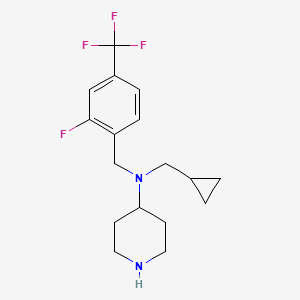
![3,4-dihydroxy-6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13719990.png)
![Methyl 4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719993.png)
![4-Boc-3-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine](/img/structure/B13719994.png)
